molecular formula C11H18N2O3S2 B5530036 N-(tert-butyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide

N-(tert-butyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide

Cat. No. B5530036
M. Wt: 290.4 g/mol
InChI Key: QDLXKBYZNZHNNL-UHFFFAOYSA-N
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Description

N-(tert-butyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide belongs to a class of compounds that can exhibit a range of chemical and physical properties due to the presence of tert-butyl, sulfonyl, and thiophene functional groups. These compounds are of interest in materials science and organic chemistry due to their potential utility in various applications including polymer synthesis and possibly as intermediates in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of related compounds often involves nucleophilic substitution reactions and condensation processes. For instance, Hsiao et al. (2000) detailed the synthesis of polyamides with tert-butyl groups using aromatic nucleophilic substitution reactions (Hsiao, Yang, & Chen, 2000). Such methodologies could be adapted for the synthesis of N-(tert-butyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide, indicating a multi-step synthetic route involving key functional group transformations.

Molecular Structure Analysis

The molecular structure of compounds containing tert-butyl, sulfonyl, and thiophene groups is influenced by their steric and electronic properties. The bulky tert-butyl group can impact the molecule's overall shape and reactivity, while the sulfonyl and thiophene functionalities contribute to the compound's electronic characteristics. Computational studies, such as those conducted by Pedregosa et al. (1996), provide insights into bond lengths and angles, highlighting interactions such as those between sulfonyl groups and adjacent aromatic rings (Pedregosa, Borrás, Fustero, García‐Granda, & Díaz, 1996).

Chemical Reactions and Properties

The chemical reactivity of N-(tert-butyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide can be inferred from related research. For example, the presence of the tert-butylsulfonyl group can facilitate nucleophilic substitution reactions, as demonstrated by Stoyanovich and Fedorov (1967) in their study on the reactivity of tert-butylsulfonyl compounds (Stoyanovich & Fedorov, 1967).

Physical Properties Analysis

The physical properties such as solubility, melting point, and glass transition temperature of compounds with similar functional groups have been studied. Polyamides with tert-butyl groups, for instance, exhibit noncrystalline structures, high thermal stability, and solubility in a variety of polar solvents (Liaw & Liaw, 1998).

Chemical Properties Analysis

The chemical properties of such compounds, including reactivity towards different reagents and conditions, can be deduced from studies on similar molecules. Gontcharov, Liu, and Sharpless (1999) explored the utility of tert-butylsulfonamide as a nitrogen source for catalytic reactions, suggesting that the tert-butylsulfonyl group in related compounds could be involved in similar transformations (Gontcharov, Liu, & Sharpless, 1999).

Mechanism of Action

The mechanism of action of a compound describes how it interacts with other molecules to exert its effect. This is particularly relevant for biologically active compounds, such as drugs or enzymes .

Safety and Hazards

Safety and hazard information for a compound includes its toxicity, flammability, and environmental impact. This information is typically found in the compound’s Material Safety Data Sheet (MSDS) .

Future Directions

Future directions could involve potential applications of the compound, areas of research that could be explored, or improvements that could be made to its synthesis or use .

properties

IUPAC Name

N-tert-butyl-4-(dimethylsulfamoyl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3S2/c1-11(2,3)12-10(14)9-6-8(7-17-9)18(15,16)13(4)5/h6-7H,1-5H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDLXKBYZNZHNNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC(=CS1)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-tert-butyl-4-(dimethylsulfamoyl)thiophene-2-carboxamide

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